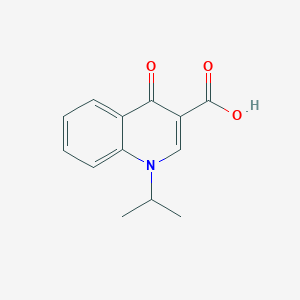

1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-oxo-1-propan-2-ylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-8(2)14-7-10(13(16)17)12(15)9-5-3-4-6-11(9)14/h3-8H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMQZCXRSOWOGAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=O)C2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

Introduction

This compound is a key heterocyclic compound. Its core structure, the 4-quinolone-3-carboxylic acid scaffold, is fundamental to a class of potent antibacterial agents known as fluoroquinolones.[1][2][3] Understanding the synthetic pathways to this molecule is crucial for researchers in medicinal chemistry and drug development, as it serves as a foundational building block for the synthesis of more complex and pharmacologically active derivatives.

This technical guide provides a comprehensive exploration of the primary synthetic route to this compound. As a senior application scientist, the focus will be not only on the procedural steps but on the underlying chemical principles, the rationale behind experimental choices, and the critical parameters that ensure a successful and reproducible synthesis. We will primarily detail the Gould-Jacobs reaction, a classic and highly effective method for constructing the 4-quinolone core.[4][5][6][7]

Retrosynthetic Analysis and Strategic Approach

A logical approach to any synthesis begins with a retrosynthetic analysis, deconstructing the target molecule into simpler, commercially available starting materials. The primary disconnection for the 4-quinolone ring system occurs at the N1-C2 and C4-C4a bonds, which points to a strategy involving the cyclization of an N-aryl enamine derivative.

This analysis identifies two key starting materials: N-isopropylaniline and a malonic ester derivative, typically diethyl ethoxymethylenemalonate (DEEM) . The synthesis, therefore, logically proceeds in two main stages:

-

Preparation of the N-isopropylaniline precursor.

-

Construction of the 4-quinolone ring system via the Gould-Jacobs reaction.

Core Synthesis Pathway: The Gould-Jacobs Reaction

First reported in 1939, the Gould-Jacobs reaction is a versatile and widely adopted method for preparing 4-hydroxyquinoline derivatives, which exist in tautomeric equilibrium with the more stable 4-oxo (4-quinolone) form.[4][7][8] The reaction sequence involves three fundamental steps: condensation, thermal cyclization, and saponification.[5]

Reaction Mechanism

The causality of the Gould-Jacobs reaction is rooted in established principles of nucleophilic addition-elimination and pericyclic reactions.

-

Condensation: The synthesis begins with a nucleophilic attack by the amino group of N-isopropylaniline on the electron-deficient β-carbon of the ethoxymethylenemalonate double bond. This is followed by the elimination of an ethanol molecule to form a stable enamine intermediate, diethyl 2-((isopropylamino)methylene)malonate.[4][5]

-

Thermal Cyclization: This critical step is a 6-electron electrocyclization, a type of pericyclic reaction that requires significant thermal energy (typically temperatures exceeding 250 °C) to overcome the activation barrier.[5][8] The intramolecular reaction forms the quinoline ring system with the concomitant elimination of a second ethanol molecule. The use of a high-boiling, inert solvent is crucial for achieving the necessary temperature uniformly and preventing decomposition.[8]

-

Saponification: The final step is a standard base-catalyzed hydrolysis of the ethyl ester at the C-3 position to the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate, precipitating the final this compound product.[9][10]

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and purification steps to ensure the integrity of intermediates and the final product.

Part A: Synthesis of N-Isopropylaniline

The most direct method for preparing this key precursor is the reductive amination of aniline with acetone.

Table 1: Reagents for N-Isopropylaniline Synthesis

| Reagent | MW ( g/mol ) | Moles | Equivalents | Amount |

| Aniline | 93.13 | 1.0 | 1.0 | 93.1 g |

| Acetone | 58.08 | 1.2 | 1.2 | 69.7 g (88 mL) |

| Sodium Borohydride (NaBH₄) | 37.83 | 1.05 | 1.05 | 39.7 g |

| Acetic Acid | 60.05 | - | Solvent | 500 mL |

Protocol 1: Synthesis of N-Isopropylaniline via Reductive Amination [11][12]

-

Reaction Setup: In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer and a dropping funnel, combine aniline (93.1 g, 1.0 mol) and glacial acetic acid (500 mL). Cool the solution to 10-15 °C in an ice bath.

-

Imine Formation: Add acetone (88 mL, 1.2 mol) dropwise to the stirred solution, maintaining the temperature below 20 °C. After the addition is complete, stir the mixture at room temperature for 30 minutes to allow for imine formation.

-

Reduction: In small portions, add sodium borohydride (39.7 g, 1.05 mol) to the reaction mixture. Caution: This is an exothermic reaction with hydrogen gas evolution. Ensure adequate ventilation and control the rate of addition to keep the temperature below 30 °C.

-

Reaction Completion: After all the sodium borohydride has been added, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Work-up: Carefully pour the reaction mixture into 1 L of ice-water. Make the solution alkaline (pH > 10) by the slow, dropwise addition of 50% aqueous sodium hydroxide solution, ensuring the temperature remains below 25 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 200 mL).

-

Purification: Combine the organic extracts, wash with brine (1 x 150 mL), and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent by rotary evaporation. The resulting crude oil is purified by fractional distillation under reduced pressure to yield N-isopropylaniline (B.p. 62-64 °C / 1 mm Hg) as a colorless liquid.[11]

Part B: Gould-Jacobs Synthesis of the Target Molecule

Protocol 2: Step 1 - Condensation [5]

-

Reaction Setup: In a 250 mL round-bottom flask, combine N-isopropylaniline (from Protocol 1, 1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq).

-

Heating: Heat the mixture in an oil bath at 110-120 °C for 1.5 hours. Ethanol will be generated and begin to distill off.

-

Completion: The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting aniline. Once complete, remove the remaining ethanol under reduced pressure. The resulting viscous oil, diethyl 2-((isopropylamino)methylene)malonate, is typically used in the next step without further purification.

Protocol 3: Step 2 - Thermal Cyclization [5][8]

-

Solvent Preparation: In a 500 mL three-neck flask equipped with a mechanical stirrer and a reflux condenser, heat Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) to 250-255 °C.

-

Addition: Add the crude enamine intermediate from Protocol 2 dropwise to the hot Dowtherm A over 30 minutes.

-

Reaction: Maintain the reaction temperature at 250-255 °C for an additional 30 minutes after the addition is complete.

-

Isolation: Allow the reaction mixture to cool to below 100 °C. Add hexane (200 mL) to precipitate the product.

-

Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with hexane (3 x 50 mL) to remove the high-boiling solvent, and dry under vacuum. This yields ethyl 1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Protocol 4: Step 3 - Saponification [5][10][13]

-

Reaction Setup: Suspend the crude ester from Protocol 3 in a 10% aqueous solution of sodium hydroxide (10 mL per gram of ester).

-

Hydrolysis: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 2 hours. The solid should dissolve as the hydrolysis proceeds. Monitor by TLC until the starting ester is consumed.

-

Precipitation: Cool the reaction mixture to room temperature in an ice bath. Carefully acidify the solution to pH 2-3 with concentrated hydrochloric acid. A thick white precipitate of the final product will form.

-

Isolation and Purification: Collect the solid by vacuum filtration. Wash the filter cake extensively with cold deionized water until the washings are neutral (pH ~7). Dry the solid in a vacuum oven at 60-70 °C to a constant weight. This yields this compound as a white to off-white solid.

Alternative Synthetic Approaches

While the Gould-Jacobs reaction is highly reliable, other classical methods for quinoline synthesis exist and are worth noting for context. The Conrad-Limpach-Knorr synthesis , for instance, utilizes the reaction of anilines with β-ketoesters.[14][15][16][17] Depending on the reaction conditions (kinetic vs. thermodynamic control), this method can yield either 4-quinolones or 2-quinolones, offering an alternative but potentially less regioselective route for certain substituted anilines.[14]

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Table 2: Physical and Analytical Properties

| Property | Expected Value | Reference |

| Molecular Formula | C₁₃H₁₃NO₃ | [18] |

| Molecular Weight | 231.25 g/mol | [18] |

| Melting Point | 200-203 °C | [18] |

| Appearance | White to off-white solid | |

| Spectroscopy | ||

| ¹H NMR | Consistent with structure | |

| ¹³C NMR | Consistent with structure | |

| Mass Spectrometry | [M+H]⁺ = 232.09 | |

| IR Spectroscopy | C=O (acid), C=O (ketone), C=C stretches |

Conclusion

The synthesis of this compound is most effectively achieved through the Gould-Jacobs reaction pathway. This multi-step process, beginning with the preparation of N-isopropylaniline followed by condensation, high-temperature cyclization, and final saponification, is a robust and scalable method. By understanding the mechanistic principles behind each step and adhering to the detailed protocols, researchers can reliably produce this valuable chemical intermediate, paving the way for further investigation and development in the field of medicinal chemistry.

References

- 1. Synthesis of first ever 4-quinolone-3-carboxylic acid-appended spirooxindole-pyrrolidine derivatives and their biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. soc.chim.it [soc.chim.it]

- 3. Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives having a trifluoromethyl group as a novel N-1 substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. iipseries.org [iipseries.org]

- 7. Gould-Jacobs Reaction [drugfuture.com]

- 8. mdpi.com [mdpi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 11. Synthesis routes of N-Isopropylaniline [benchchem.com]

- 12. prepchem.com [prepchem.com]

- 13. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 15. jptcp.com [jptcp.com]

- 16. scribd.com [scribd.com]

- 17. synarchive.com [synarchive.com]

- 18. 53977-47-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

An In-Depth Technical Guide to the Physicochemical Properties of 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid is a member of the quinolone class of compounds, a scaffold of significant interest in medicinal chemistry. The quinolone core is the foundation for a wide range of therapeutic agents, most notably the fluoroquinolone antibiotics. This guide provides a comprehensive overview of the known physicochemical properties of this compound, offering insights into its synthesis, and potential biological relevance. While specific experimental data for this particular analog is limited in publicly accessible literature, this guide synthesizes available information and provides context based on closely related structures to offer a valuable resource for researchers in the field.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₃NO₃ | [1] |

| Molecular Weight | 231.25 g/mol | [1] |

| CAS Number | 53977-47-2 | [1] |

| Melting Point | 200-203°C | [1] |

| Boiling Point | 362.6°C | [1] |

| Solubility | Limited experimental data is available. Quinolone carboxylic acids are generally sparingly soluble in water and more soluble in organic solvents like DMSO and methanol.[2][3] | N/A |

| pKa | Not experimentally determined for this specific compound. Quinolone carboxylic acids typically have a pKa for the carboxylic acid group in the range of 5.5-6.5.[4] | N/A |

| LogP | Not experimentally determined. The calculated LogP can vary depending on the algorithm used, but the presence of the carboxylic acid suggests a moderate lipophilicity that is pH-dependent.[5] | N/A |

Synthesis

The synthesis of this compound is expected to follow the well-established Gould-Jacobs reaction.[4][5][6][7][8] This versatile method for preparing 4-hydroxyquinoline derivatives involves a series of steps, as outlined below.

Experimental Protocol: Gould-Jacobs Synthesis of this compound (Generalized)

Step 1: Condensation

-

N-isopropylaniline is reacted with diethyl ethoxymethylenemalonate.

-

The reaction mixture is heated, typically at temperatures ranging from 100 to 140°C, to facilitate the condensation and elimination of ethanol, yielding diethyl 2-((isopropyl(phenyl)amino)methylene)malonate.

Step 2: Cyclization

-

The intermediate from Step 1 is heated to a higher temperature, often in a high-boiling point solvent such as diphenyl ether or Dowtherm A, to induce thermal cyclization.

-

This step forms the quinolone ring, resulting in ethyl 1-isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate.

Step 3: Hydrolysis

-

The resulting ester is hydrolyzed to the corresponding carboxylic acid.

-

This is typically achieved by refluxing with an aqueous base, such as sodium hydroxide, followed by acidification with an acid like hydrochloric acid to precipitate the product.

Step 4: Purification

-

The crude this compound is collected by filtration.

-

Purification is typically achieved by recrystallization from a suitable solvent system.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons on the quinolone ring, a characteristic singlet for the proton at the 2-position, and signals corresponding to the isopropyl group (a septet and a doublet). The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The spectrum will display signals for the carbonyl carbons (ketone and carboxylic acid), the aromatic carbons of the quinolone ring, and the carbons of the isopropyl group.

-

IR Spectroscopy: Key vibrational bands are expected for the O-H stretch of the carboxylic acid, the C=O stretches of the ketone and carboxylic acid, and C=C stretching of the aromatic ring.

Biological Activity

The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold is the core of the quinolone class of antibiotics.[9][10] These compounds typically exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. The N-1 substituent, in this case, an isopropyl group, is known to influence the potency and spectrum of activity of quinolone antibiotics.

While no specific antibacterial data for this compound has been found in the reviewed literature, it is plausible that it may exhibit some level of antibacterial activity. Further in-vitro and in-vivo studies would be necessary to determine its specific antimicrobial spectrum and potency.

Conclusion

This compound is a quinolone derivative with potential for further investigation in the field of medicinal chemistry. While a complete experimental profile of its physicochemical properties is not yet available in the public domain, this guide provides a solid foundation based on known data and the properties of structurally related compounds. The established synthetic route via the Gould-Jacobs reaction offers a clear path for its preparation, enabling further studies into its biological activity and potential therapeutic applications. Future research should focus on obtaining detailed experimental data for its solubility, pKa, and LogP, as well as comprehensive spectroscopic characterization and in-vitro evaluation of its antimicrobial properties.

References

- 1. calpaclab.com [calpaclab.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Spectroscopic properties of various quinolone antibiotics in aqueous-organic solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Gould-Jacobs Reaction [drugfuture.com]

- 7. mdpi.com [mdpi.com]

- 8. iipseries.org [iipseries.org]

- 9. US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents - Google Patents [patents.google.com]

- 10. Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid (CAS: 53977-47-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid, a quinolone derivative with potential applications in pharmaceutical research and development. This document delves into its synthesis, physicochemical properties, and potential biological significance, offering valuable insights for professionals in the field.

Introduction and Chemical Identity

This compound belongs to the quinolone class of compounds, a family renowned for its significant contributions to medicinal chemistry, particularly in the development of antibacterial agents. The core structure, a 4-oxo-1,4-dihydroquinoline scaffold, is a key pharmacophore responsible for the biological activity of many synthetic drugs. The subject of this guide is distinguished by an isopropyl group at the N-1 position of the quinoline ring system.

| Property | Value |

| CAS Number | 53977-47-2 |

| Molecular Formula | C₁₃H₁₃NO₃ |

| Molecular Weight | 231.25 g/mol [1] |

| IUPAC Name | 1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |

| Synonyms | 1-(1-methylethyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid |

Synthesis and Manufacturing

The primary synthetic route to this compound is through the Gould-Jacobs reaction , a versatile and widely employed method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[2] The reaction proceeds through a series of steps involving condensation, thermal cyclization, and hydrolysis.

Gould-Jacobs Synthesis Pathway

The synthesis commences with the reaction of N-isopropylaniline with diethyl ethoxymethylenemalonate. This is followed by a high-temperature cyclization to form the quinolone ring, and subsequent hydrolysis of the resulting ester to yield the final carboxylic acid.

Caption: Generalized Gould-Jacobs synthesis pathway for this compound.

Detailed Experimental Protocol (Conventional Heating)

The following protocol outlines a standard laboratory procedure for the synthesis of the target compound.

Step 1: Condensation of N-Isopropylaniline with Diethyl Ethoxymethylenemalonate

-

In a round-bottom flask, combine N-isopropylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the mixture at 100-110 °C for 2 hours with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, remove the ethanol formed during the condensation under reduced pressure. The resulting product is diethyl 2-(((isopropyl)anilino)methylene)malonate.

Step 2: Thermal Cyclization

-

In a separate flask equipped with a reflux condenser, heat a high-boiling inert solvent such as Dowtherm A or diphenyl ether to 250-260 °C.

-

Slowly add the condensation product from Step 1 to the hot solvent with vigorous stirring.

-

Maintain the reaction mixture at this temperature for 15-30 minutes to effect cyclization.

-

Cool the reaction mixture to room temperature. The cyclized product, ethyl 1-isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate, will precipitate.

-

Collect the precipitate by filtration and wash with a non-polar solvent like hexane to remove the high-boiling solvent.

Step 3: Hydrolysis

-

Suspend the crude ethyl 1-isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 2-3 hours until the ester is completely hydrolyzed.

-

Cool the reaction mixture and filter to remove any insoluble impurities.

-

Acidify the filtrate with a mineral acid (e.g., HCl) to a pH of 2-3.

-

The desired product, this compound, will precipitate as a solid.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

Microwave-Assisted Synthesis

Modern adaptations of the Gould-Jacobs reaction often employ microwave irradiation to significantly reduce reaction times and improve yields.[1]

Protocol for Microwave-Assisted Cyclization:

-

Place the condensation product from Step 1 of the conventional method in a microwave-safe reaction vessel.

-

Irradiate the mixture in a microwave reactor at a temperature of 250 °C for 5-10 minutes.[1]

-

After cooling, the cyclized ester can be isolated and hydrolyzed as described in the conventional protocol.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its application in drug development and research.

| Property | Value | Source |

| Melting Point | 200-203 °C | [3] |

| Boiling Point | 362.6 °C | [3] |

| Density | 1.288 g/cm³ | [3] |

| Flash Point | 173.1 °C | [3] |

Solubility and pKa

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of the synthesized compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups), aromatic protons on the quinoline ring, and a singlet for the proton at the C-2 position. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon of the carboxylic acid, the ketone carbonyl at C-4, and the carbons of the quinoline ring and the isopropyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands for the C=O stretching vibrations of the ketone and the carboxylic acid, as well as O-H stretching of the carboxylic acid. Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (231.25 g/mol ). Fragmentation patterns can provide further structural information.

Pharmacology and Mechanism of Action

While specific biological activity data for this compound is not extensively documented in the public domain, its structural similarity to known quinolone antibacterials suggests a potential for similar activity. Quinolones typically exert their antibacterial effects by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[7]

The N-1 substituent of the quinolone ring is known to play a crucial role in determining the potency and spectrum of antibacterial activity. The isopropyl group at this position in the target molecule would be a key determinant of its biological profile.

Applications in Research and Drug Development

This compound serves as a valuable building block and research chemical in the field of medicinal chemistry.[1] Its core structure can be further modified to synthesize a library of novel quinolone derivatives for screening against various biological targets.

Potential areas of research and development include:

-

Antibacterial Drug Discovery: As a scaffold for the synthesis of new antibacterial agents with potentially improved efficacy against resistant strains.

-

Anticancer Research: The quinolone core has been explored for its potential as an anticancer agent, and this compound could serve as a starting point for the development of novel therapeutics in this area.

-

Antiviral and Antiparasitic Research: Derivatives of the 4-quinolone core have shown promise as antiviral and antiparasitic agents.[8]

Analytical Methods

The purity and identity of this compound can be assessed using a variety of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for the analysis of this compound. A typical method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).[9][10][11] Detection can be achieved using a UV detector at a wavelength corresponding to the absorbance maximum of the compound.

Caption: A generalized workflow for the HPLC analysis of this compound.

Conclusion

This compound is a quinolone derivative with a well-established synthetic route via the Gould-Jacobs reaction. While its specific biological activities require further investigation, its structural features suggest potential as a precursor for the development of new therapeutic agents, particularly in the antibacterial field. This technical guide provides a foundational understanding of its synthesis, properties, and potential applications, serving as a valuable resource for researchers and drug development professionals.

References

- 1. calpaclab.com [calpaclab.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 53977-47-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. sciresliterature.org [sciresliterature.org]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of pKa values from solubility data | Semantic Scholar [semanticscholar.org]

- 7. US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents - Google Patents [patents.google.com]

- 8. 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid|Research Compound [benchchem.com]

- 9. chemrevlett.com [chemrevlett.com]

- 10. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Activity of 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid scaffold is a key pharmacophore in medicinal chemistry. As a privileged structure, its derivatives have been extensively investigated, revealing a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, antimicrobial, anticancer, and antiviral properties of these compounds. We delve into the structure-activity relationships that govern their efficacy and explore the molecular mechanisms underpinning their therapeutic potential. Detailed experimental protocols for the synthesis and biological evaluation of these derivatives are also presented to facilitate further research and development in this promising area of drug discovery.

Introduction: The Quinoline Core and the Significance of the 1-Isopropyl Moiety

The quinolone scaffold, specifically the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core, is a cornerstone in the development of synthetic antibacterial agents.[1] The discovery of nalidixic acid, a 1,8-naphthyridine derivative, paved the way for the development of a vast library of quinolone-based drugs with a wide range of biological activities.[2] The versatility of the quinolone ring system allows for substitutions at various positions, each influencing the compound's pharmacokinetic and pharmacodynamic properties.[3]

The substituent at the N-1 position plays a crucial role in determining the potency and spectrum of activity.[4] While N-1 ethyl and cyclopropyl substitutions have been extensively studied and are features of many clinically successful fluoroquinolones, the 1-isopropyl group offers a unique steric and electronic profile that warrants detailed investigation.[5] This guide focuses specifically on the biological activities of derivatives featuring this 1-isopropyl moiety, aiming to provide a deeper understanding of its impact on the therapeutic potential of this important class of compounds.

Synthesis of this compound Derivatives

The primary synthetic route to this compound and its derivatives is the Gould-Jacobs reaction.[3][6] This versatile method involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization to form the quinolone ring system.

General Synthetic Protocol: Gould-Jacobs Reaction

The synthesis typically proceeds in the following steps:

-

Condensation: An appropriately substituted aniline is reacted with diethyl 2-(ethoxymethylene)malonate. This step is often carried out at elevated temperatures.

-

Cyclization: The resulting anilidomethylenemalonic ester undergoes thermal cyclization, usually in a high-boiling point solvent like diphenyl ether, to yield the ethyl 4-hydroxy-3-quinolinecarboxylate.

-

N-Alkylation: The nitrogen at the 1-position is then alkylated using isopropyl halide (e.g., isopropyl bromide or iodide) in the presence of a suitable base.

-

Hydrolysis: The ester at the 3-position is hydrolyzed to the corresponding carboxylic acid, typically using a base like sodium hydroxide, followed by acidification.

-

Purification: The final product is purified by recrystallization or column chromatography.

A key advantage of the Gould-Jacobs reaction is its ability to accommodate a wide range of substituents on the aniline starting material, allowing for the synthesis of a diverse library of quinolone derivatives.[6]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Diethyl 2-((isopropylanilino)methylene)malonate

-

To a solution of aniline (1 eq) in a suitable solvent, add diethyl 2-(ethoxymethylene)malonate (1.1 eq).

-

Heat the mixture under reflux for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain the crude product.

Step 2: Cyclization to Ethyl 1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

-

Add the crude product from Step 1 to a high-boiling point solvent such as diphenyl ether.

-

Heat the mixture to 250-260 °C for 30-60 minutes.

-

Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

-

Filter the solid and wash with hexane to obtain the crude cyclized product.

Step 3: Hydrolysis to this compound

-

Suspend the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution.

-

Heat the mixture under reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the solid, wash with water, and dry to obtain the final product.

Antimicrobial Activity

Quinolone derivatives are renowned for their potent antibacterial activity, which is primarily mediated through the inhibition of bacterial DNA gyrase and topoisomerase IV.[7][8] These enzymes are essential for DNA replication, repair, and recombination in bacteria. By stabilizing the enzyme-DNA complex, quinolones induce double-strand breaks in the bacterial chromosome, leading to cell death.[9]

The substitution at the N-1 position significantly influences the antibacterial spectrum and potency. The isopropyl group, while less common than the cyclopropyl group found in many fluoroquinolones, has been shown to confer significant antibacterial activity.

Structure-Activity Relationship (SAR) for Antibacterial Activity

Several structural features are crucial for the antibacterial activity of this compound derivatives:

-

N-1 Isopropyl Group: Contributes to the overall potency of the compound.[4]

-

C-3 Carboxylic Acid: Essential for binding to the DNA gyrase-DNA complex.

-

C-4 Carbonyl Group: Crucial for the interaction with the target enzymes.

-

C-6 Fluoro Substituent: Generally enhances antibacterial activity, particularly against Gram-negative bacteria.

-

C-7 Piperazinyl or Pyrrolidinyl Ring: Broadens the spectrum of activity to include Gram-positive bacteria and atypical pathogens. Modifications to this ring can also impact pharmacokinetic properties.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is the standard metric used to quantify the in vitro antibacterial activity of these compounds. The broth microdilution method is a widely accepted technique for determining MIC values.[9][10]

Experimental Protocol: Broth Microdilution Susceptibility Testing

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11]

1. Preparation of Materials:

-

Test Compound: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

-

Bacterial Strains: Use standardized bacterial strains from a recognized culture collection (e.g., ATCC).

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium.

-

96-Well Microtiter Plates: Sterile, flat-bottom plates.

2. Inoculum Preparation:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]

-

Dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

3. Serial Dilution:

-

Perform a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate.

4. Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.[10]

5. Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[10]

Data Presentation: Antibacterial Activity

| Derivative | Target Organism | MIC (µg/mL) |

| Compound A | Staphylococcus aureus | 1.56 |

| Escherichia coli | 3.12 | |

| Compound B | Pseudomonas aeruginosa | 6.25 |

| Streptococcus pneumoniae | 0.78 | |

| Ciprofloxacin | Staphylococcus aureus | 0.5 |

| Escherichia coli | 0.25 |

Note: The data in this table is illustrative and intended to represent typical results.

Anticancer Activity

Beyond their antibacterial effects, certain quinolone derivatives have demonstrated significant potential as anticancer agents. The proposed mechanism of action for their cytotoxic effects often involves the inhibition of mammalian topoisomerase II, an enzyme crucial for DNA replication in rapidly dividing cancer cells.

Cytotoxicity Against Cancer Cell Lines

The in vitro cytotoxicity of this compound derivatives is typically evaluated against a panel of human cancer cell lines using assays that measure cell viability, such as the MTT assay.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][13]

1. Cell Culture and Seeding:

-

Culture the desired cancer cell lines (e.g., MCF-7, HeLa, A549) in the recommended medium.[12]

-

Seed the cells into 96-well plates at an optimal density and allow them to adhere overnight.[8]

2. Compound Treatment:

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Replace the existing medium with the medium containing the test compounds.

-

Include a vehicle control (e.g., DMSO) and an untreated control.[14]

3. Incubation:

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

4. MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[13]

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).[13]

5. Absorbance Measurement:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[7]

6. Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting cell viability against compound concentration.[14]

Data Presentation: Cytotoxicity

| Derivative | Cancer Cell Line | IC₅₀ (µM) |

| Compound C | MCF-7 (Breast) | 15.2 |

| HeLa (Cervical) | 22.5 | |

| Compound D | A549 (Lung) | 10.8 |

| HepG2 (Liver) | 18.4 | |

| Doxorubicin | MCF-7 (Breast) | 0.8 |

| A549 (Lung) | 1.2 |

Note: The data in this table is illustrative and intended to represent typical results.

Visualization of Experimental Workflow

Caption: Workflow for the MTT cytotoxicity assay.

Antiviral Activity

Certain quinolone derivatives have also been investigated for their antiviral properties. The mechanisms of antiviral action are diverse and can involve the inhibition of viral enzymes such as integrase or polymerase. While less explored than their antibacterial and anticancer activities, the antiviral potential of this compound derivatives represents an emerging area of research.

Conclusion and Future Perspectives

Derivatives of this compound constitute a versatile class of compounds with a wide array of biological activities. Their established synthetic routes and the potential for diverse functionalization make them attractive candidates for further drug discovery and development efforts. While the primary focus has been on their antimicrobial properties, emerging research highlights their potential as anticancer and antiviral agents.

Future research should focus on:

-

Expanding the chemical diversity of this scaffold to explore new structure-activity relationships.

-

Investigating the detailed molecular mechanisms of action for their anticancer and antiviral effects.

-

Optimizing the pharmacokinetic profiles of lead compounds to enhance their in vivo efficacy and safety.

-

Exploring combination therapies to overcome drug resistance and enhance therapeutic outcomes.

The continued exploration of this privileged scaffold holds significant promise for the development of novel therapeutics to address unmet medical needs.

References

- 1. 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid|Research Compound [benchchem.com]

- 2. brieflands.com [brieflands.com]

- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. texaschildrens.org [texaschildrens.org]

- 9. bio-protocol.org [bio-protocol.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. MTT (Assay protocol [protocols.io]

- 14. benchchem.com [benchchem.com]

A Spectroscopic Guide to 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic Acid: Elucidating Molecular Structure

This technical guide provides an in-depth analysis of the spectral data for 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid, a quinolone derivative of interest to researchers and professionals in drug development. This document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for its structural elucidation and characterization.

Introduction

This compound belongs to the quinolone class of compounds, a scaffold of significant interest in medicinal chemistry due to the broad-spectrum antibacterial activities of many of its derivatives[1]. The precise characterization of such molecules is paramount for understanding their structure-activity relationships and for quality control in synthetic processes. Spectroscopic techniques are indispensable tools for this purpose, providing a detailed fingerprint of the molecular architecture. This guide will delve into the interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this specific quinolone, providing insights into the experimental methodologies and the rationale behind the spectral assignments.

Molecular Structure and Isotopic Distribution

The foundational step in spectral analysis is understanding the basic molecular properties.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₃ | [2][3] |

| Molecular Weight | 231.25 g/mol | [2][3] |

| CAS Number | 53977-47-2 | [2][3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-resolution NMR spectra of quinolone derivatives is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize the compound and the exchangeable nature of the carboxylic acid proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans is required (e.g., 1024 or more).

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the quinolone ring, the vinyl proton, and the protons of the isopropyl group.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Carboxylic Acid (-COOH) | 12.0 - 14.0 | Singlet (broad) | - | 1H |

| H2 (vinyl) | ~8.5 | Singlet | - | 1H |

| H5 | ~8.2 | Doublet | 7.5 - 8.5 | 1H |

| H8 | ~7.8 | Doublet | 7.5 - 8.5 | 1H |

| H6, H7 | 7.4 - 7.7 | Multiplet | - | 2H |

| Isopropyl CH | 4.5 - 5.0 | Septet | ~7.0 | 1H |

| Isopropyl CH₃ | ~1.6 | Doublet | ~7.0 | 6H |

-

Causality behind Experimental Choices: The use of a high-field spectrometer enhances signal dispersion, which is crucial for resolving the closely spaced multiplets of the aromatic protons. DMSO-d₆ is the solvent of choice as it allows for the observation of the broad carboxylic acid proton signal at a downfield chemical shift.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will show 10 distinct signals, accounting for all 13 carbon atoms, with some equivalences.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Ketone) | > 170 |

| C=O (Carboxylic Acid) | ~165 |

| C4a, C8a (Quaternary) | 135 - 145 |

| C2 | ~140 |

| C5, C6, C7, C8 | 115 - 135 |

| C3 | ~110 |

| Isopropyl CH | 50 - 55 |

| Isopropyl CH₃ | ~20 |

-

Expertise & Experience: Quaternary carbons, such as C4, C4a, and C8a, typically exhibit weaker signals in ¹³C NMR spectra due to the absence of a Nuclear Overhauser Effect (NOE) enhancement from directly attached protons[4]. The carbonyl carbons of the ketone and carboxylic acid are expected at the most downfield chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid, ketone, and aromatic functionalities.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The spectrum can be obtained using the solid-state Potassium Bromide (KBr) pellet method. A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Collection: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet is recorded and automatically subtracted from the sample spectrum.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Broad |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=O stretch (Ketone) | 1680 - 1650 | Strong |

| C=O stretch (Carboxylic Acid) | 1720 - 1700 | Strong |

| C=C stretch (Aromatic) | 1600 - 1450 | Medium-Strong |

| C-O stretch (Carboxylic Acid) | 1320 - 1210 | Strong |

| O-H bend (Carboxylic Acid) | 960 - 900 | Broad |

-

Trustworthiness: The broadness of the O-H stretching band from the carboxylic acid is a highly characteristic feature resulting from hydrogen bonding in the solid state[5]. The presence of two distinct C=O stretching bands for the ketone and carboxylic acid provides strong evidence for the assigned structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, typically producing the protonated molecular ion [M+H]⁺.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectrum will show the molecular ion peak and various fragment ion peaks.

Mass Spectrum Interpretation

The ESI mass spectrum is expected to show a prominent peak for the protonated molecule.

| Ion | Expected m/z |

| [M+H]⁺ | 232.09 |

-

Fragmentation Pathway: Quinolones are known to undergo characteristic fragmentation patterns. Common losses include water (H₂O) and carbon monoxide (CO) from the parent ion.

Caption: Predicted ESI-MS fragmentation pathway.

-

Authoritative Grounding: The observed fragmentation pattern, with losses of 18 Da (H₂O) and 28 Da (CO), is consistent with the fragmentation behavior reported for the quinolone class of compounds, providing a self-validating system for structural confirmation.

Conclusion

The combined application of NMR, IR, and MS provides a robust and comprehensive characterization of this compound. The spectral data are in full agreement with the proposed molecular structure. This guide serves as a valuable resource for scientists and researchers, offering a detailed interpretation of the spectral features and outlining the standard experimental protocols for data acquisition. The presented analysis underscores the power of these spectroscopic techniques in modern chemical and pharmaceutical research.

References

An In-depth Technical Guide to the Solubility and Stability of 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid (CAS Number: 53977-47-2) is a member of the quinolone class of compounds, a scaffold of significant interest in medicinal chemistry.[1][2][3][4][5][6] The core structure, 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is foundational to the development of numerous antibacterial agents.[7] Derivatives of this scaffold are known to exhibit a range of biological activities, and understanding their physicochemical properties is paramount for any research and development efforts.[7][8][9] This guide provides a comprehensive overview of the known properties of this compound and offers expert-guided protocols for the systematic evaluation of its solubility and stability, drawing upon established methodologies for the broader quinolone class.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented below. It is important to note that while some physical constants are available from commercial suppliers, experimental data on properties such as pKa and logP are not widely published for this specific molecule.

| Property | Value | Source |

| CAS Number | 53977-47-2 | [1][5] |

| Molecular Formula | C13H13NO3 | [1][5] |

| Molecular Weight | 231.25 g/mol | [1][5] |

| Melting Point | 200-203°C | [5] |

| Boiling Point | 362.6°C | [5] |

| Appearance | Reported as a solid. | [1] |

Theoretical Considerations for pKa and logP

While experimental data is lacking, the structure of this compound allows for theoretical estimations of its acid-base and lipophilicity characteristics.

-

pKa : The presence of the carboxylic acid group suggests an acidic pKa, likely in the range of 3-5, typical for this functional group. The quinolone nucleus can also exhibit a basic pKa, but the predominant characteristic in a physiological pH range will be driven by the carboxylic acid.

-

logP : The octanol-water partition coefficient (logP) is expected to be moderately lipophilic. The quinoline core is aromatic and the isopropyl group adds to the hydrophobicity. However, the carboxylic acid at physiological pH will be ionized, which would significantly decrease the logP.

Solubility Profile: A Predictive and Experimental Approach

Specific solubility data for this compound in various solvents is not extensively documented in peer-reviewed literature. However, based on its chemical structure, a qualitative solubility profile can be predicted. The molecule's aromatic nature and non-polar isopropyl group would suggest low solubility in aqueous media. Conversely, the carboxylic acid moiety allows for salt formation in alkaline solutions, which should enhance solubility in basic aqueous buffers. Solubility in organic solvents is expected to vary based on polarity.

Experimental Workflow for Solubility Determination

To address the lack of specific data, a robust experimental protocol for determining the thermodynamic solubility of this compound is outlined below. This workflow is a self-validating system designed to provide reliable and reproducible data.

Caption: Experimental workflow for thermodynamic solubility assessment.

Step-by-Step Protocol for Solubility Assessment

-

Preparation of Saturated Solutions :

-

Accurately weigh an excess amount of this compound into separate vials for each solvent to be tested.

-

Add a defined volume of the selected solvent to each vial. A recommended set of solvents for initial screening is provided in the table below.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vials in a shaker or on a stirrer plate at a constant temperature (e.g., 25°C or 37°C) to facilitate the dissolution process.

-

Allow the solutions to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution is saturated.

-

-

Sample Collection and Preparation :

-

After equilibration, allow the vials to stand undisturbed for a short period to let undissolved solids settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

-

-

Quantification :

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Analyze the diluted sample to determine the concentration of the dissolved compound.

-

-

Data Analysis :

-

Calculate the solubility in the original solvent by accounting for the dilution factor. The result is typically expressed in mg/mL or µg/mL.

-

Recommended Solvents for Initial Solubility Screening

| Solvent Class | Specific Solvents | Rationale |

| Aqueous Buffers | pH 2.0 (e.g., HCl), pH 7.4 (e.g., PBS), pH 9.0 (e.g., Borate) | To assess pH-dependent solubility, crucial for predicting behavior in biological fluids. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Common solvents for preparing stock solutions in biological assays. |

| Alcohols | Methanol, Ethanol | Common co-solvents in formulations. |

| Non-polar | Hexane, Toluene | To understand the lipophilic nature of the compound. |

Stability Profile: Forced Degradation and Pathway Analysis

The stability of a compound is a critical parameter for its development as a therapeutic agent or research tool. For this compound, no specific stability data has been published. Therefore, a forced degradation study is recommended to identify potential degradation pathways and to develop a stability-indicating analytical method.

Forced Degradation Experimental Workflow

The following workflow outlines a systematic approach to investigating the stability of the compound under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.

Caption: Workflow for a forced degradation stability study.

Step-by-Step Protocol for Forced Degradation Studies

-

Preparation of Stock Solution : Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of methanol and water).

-

Application of Stress Conditions :

-

Acid Hydrolysis : Mix the stock solution with an equal volume of an acidic solution (e.g., 0.1 M HCl) and heat if necessary (e.g., at 60°C for a few hours).

-

Base Hydrolysis : Mix the stock solution with an equal volume of a basic solution (e.g., 0.1 M NaOH) and keep at room temperature or heat gently.

-

Oxidative Degradation : Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.

-

Thermal Degradation : Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60-80°C).

-

Photostability : Expose a solid sample and a solution of the compound to light as per ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

-

-

Sample Analysis :

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acid and base hydrolysis samples before analysis.

-

Analyze all samples using a stability-indicating HPLC method. A good starting point would be a reversed-phase C18 column with a gradient elution of a buffered mobile phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Use a photodiode array (PDA) detector to monitor the parent peak and any new peaks that appear, which would be potential degradants.

-

-

Data Interpretation :

-

Calculate the percentage of degradation of the parent compound.

-

Characterize the degradants using techniques like mass spectrometry (LC-MS) to elucidate their structures and propose degradation pathways.

-

Expected Stability Profile

The 4-oxo-quinoline-3-carboxylic acid scaffold is known to be susceptible to certain degradation pathways:

-

Photodegradation : The quinolone ring system can absorb UV light, leading to photochemical reactions.

-

Oxidative Degradation : The molecule may be susceptible to oxidation, though it lacks highly labile functional groups for this pathway.

-

Hydrolysis : The carboxylic acid and amide-like structure within the quinolone ring are generally stable to hydrolysis under mild conditions, but degradation could occur under harsh acidic or basic conditions.

Conclusion

While specific experimental data on the solubility and stability of this compound is limited in the public domain, this guide provides a framework for its systematic evaluation. The provided protocols for solubility and stability testing are based on established scientific principles and regulatory guidelines, offering a robust starting point for researchers. The theoretical considerations based on its chemical structure suggest that it is a moderately lipophilic, acidic compound with likely poor aqueous solubility at neutral pH, which can be improved in alkaline conditions. Its stability profile is expected to be influenced by light exposure. The experimental determination of these properties is a crucial step in the advancement of any research or development program involving this compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 53977-47-2|1-Isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. This compound | 53977-47-2 [chemicalbook.com]

- 4. keyorganics.net [keyorganics.net]

- 5. 53977-47-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid|Research Compound [benchchem.com]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quinolone Core: A Comprehensive Guide to the Analogs of 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Scaffold of Quinolone Carboxylic Acids

The compound 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid represents a specific derivative of a highly influential class of heterocyclic compounds known as quinolones. The core structure, 4-oxo-1,4-dihydro-3-quinolinecarboxylic acid, is a foundational scaffold in medicinal chemistry, giving rise to a vast family of analogs with a wide range of therapeutic applications.[1] While initially recognized for their potent antibacterial properties, the chemical versatility of the quinolone ring system has allowed for the development of analogs with significant anticancer, antiviral, and other pharmacological activities.[2][3]

This guide provides a comprehensive exploration of the known analogs of the quinolone core, with a particular focus on the structure-activity relationships (SAR) that have driven their evolution. We will delve into the synthetic strategies employed to modify this scaffold, the resulting impact on biological activity, and the experimental protocols used to evaluate these powerful compounds. The journey of the quinolones, from the first-generation antibacterials to the latest multi-targeting agents, offers a compelling case study in rational drug design and the enduring power of a privileged chemical structure.

The Antibacterial Legacy: A Generational Evolution

The most well-known application of quinolone analogs is in the treatment of bacterial infections.[1] The development of these antibiotics is often categorized into generations, each characterized by structural modifications that expanded their spectrum of activity and improved their pharmacokinetic properties.[4][5]

First Generation: The Dawn of Quinolones

The first generation of quinolones, exemplified by nalidixic acid, were primarily effective against Gram-negative bacteria and were mainly used for treating urinary tract infections.[1][5] These early analogs established the fundamental pharmacophore required for antibacterial activity but had limitations in terms of potency and spectrum.[6]

Second Generation: The Fluorine Revolution

The introduction of a fluorine atom at the C-6 position marked a significant leap forward, giving rise to the highly successful fluoroquinolones.[1][7] This modification dramatically enhanced the compounds' ability to penetrate bacterial cells and inhibit their target enzymes.[5] Ciprofloxacin, a prototypical second-generation fluoroquinolone, exhibits a broad spectrum of activity against both Gram-negative and some Gram-positive bacteria.[1]

Third and Fourth Generations: Expanding the Frontier

Subsequent generations of fluoroquinolones focused on further enhancing activity against Gram-positive organisms, particularly Streptococcus pneumoniae, and atypical pathogens.[5][8] Modifications at the N-1 and C-7 positions were key to these improvements.[9] Third-generation agents like levofloxacin and moxifloxacin gained improved Gram-positive coverage, while fourth-generation compounds also showed activity against anaerobic bacteria.[1][4]

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone antibiotics exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[10][11][12] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.[11] By stabilizing a transient, cleaved DNA-enzyme complex, quinolones prevent the re-ligation of the DNA strands, leading to double-strand breaks and ultimately, cell death.[10][13] This targeted mechanism of action, which affects enzymes not present in the same form in eukaryotic cells, is a key reason for their selective toxicity against bacteria.[1]

Caption: Mechanism of action of quinolone antibiotics.

Structure-Activity Relationships (SAR): A Molecular Blueprint for Potency

The extensive research into quinolone analogs has led to a well-defined understanding of how modifications at different positions of the quinolone ring influence their biological activity.[9][14][15][16]

| Position | Substituent | Effect on Activity |

| N-1 | Cyclopropyl, Ethyl, Isopropyl | A cyclopropyl group is often optimal for overall antibacterial potency.[9][15] |

| C-3 | Carboxylic Acid | Essential for binding to DNA gyrase and antibacterial activity.[15] |

| C-4 | Carbonyl | Essential for binding to DNA gyrase and antibacterial activity.[15] |

| C-5 | Amino, Methyl | An amino or methyl group can enhance overall potency.[14][17] |

| C-6 | Fluorine | Dramatically increases potency and cell penetration.[5][7] |

| C-7 | Piperazine, Pyrrolidine rings | Influences antibacterial spectrum, potency, and pharmacokinetic properties.[9][14] |

| C-8 | Halogen, Methoxy | A halogen can improve oral absorption and anaerobic activity.[14] |

Synthetic Strategies: Building the Quinolone Core

The Gould-Jacobs reaction is a classic and versatile method for synthesizing the 4-hydroxyquinoline core, which is a tautomer of the 4-oxo-quinoline structure.[18][19][20] This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a high-temperature intramolecular cyclization.[18][21][22]

Caption: Generalized workflow for the Gould-Jacobs synthesis of quinolones.

Beyond Bacteria: Quinolone Analogs in Cancer Therapy

The ability of quinolones to interact with topoisomerases has also made them attractive candidates for anticancer drug development.[2][3][23] Since human cells also rely on topoisomerases for DNA replication, certain quinolone analogs have been designed to selectively target these enzymes in cancer cells.[23] Research has shown that quinolone derivatives can inhibit various proteins and enzymes involved in cancer cell growth, including protein kinases like EGFR and VEGFR, and phosphoinositide 3-kinases (PI3K).[2][3][24] The development of quinolone-hybrid molecules, which combine the quinolone scaffold with other anticancer pharmacophores, is a promising area of current research.[25]

Experimental Protocols

Protocol 1: General Synthesis of a 4-Quinolone-3-Carboxylic Acid via Gould-Jacobs Reaction

This protocol describes a conventional high-temperature synthesis of a quinolone core structure.

Materials:

-

Substituted aniline

-

Diethyl ethoxymethylenemalonate

-

High-boiling inert solvent (e.g., Diphenyl ether)

-

Reaction flask with reflux condenser

-

Heating mantle

-

Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl) solution

-

Filtration apparatus

-

Drying oven

Procedure:

-

Condensation: In a round-bottom flask, dissolve the substituted aniline (1 equivalent) in diphenyl ether. Add diethyl ethoxymethylenemalonate (1.1 equivalents) to the solution.

-

Cyclization: Attach a reflux condenser and heat the mixture to reflux (typically 250-260 °C) using a heating mantle.[20] Maintain this temperature for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Isolation of Ester: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the ethyl 4-oxo-quinoline-3-carboxylate should form. Dilute the mixture with a non-polar solvent like hexane to facilitate precipitation.

-

Filtration: Collect the solid product by vacuum filtration and wash it thoroughly with hexane to remove the high-boiling solvent.

-

Saponification (Hydrolysis): Suspend the crude ester in a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 1-2 hours until the ester is fully hydrolyzed.

-

Acidification: Cool the reaction mixture in an ice bath and acidify it with concentrated hydrochloric acid until the pH is approximately 2-3. A precipitate of the 4-oxo-quinoline-3-carboxylic acid will form.

-

Final Product Isolation: Collect the final product by vacuum filtration, wash with cold water, and dry in an oven. The product can be further purified by recrystallization if necessary.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines a standardized method for assessing the antibacterial activity of a quinolone analog.[26][27]

Materials:

-

96-well microtiter plates[28]

-

Test quinolone analog stock solution

-

Bacterial culture (e.g., E. coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[29]

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)[26]

-

Multichannel pipette

Procedure:

-

Preparation of Inoculum: From a fresh agar plate (18-24 hours old), select several bacterial colonies and suspend them in sterile saline.[26] Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[26] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Serial Dilutions: Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.[27] Add 100 µL of the quinolone analog stock solution (at twice the highest desired final concentration) to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the plate.[28]

-

Inoculation: Within 15 minutes of preparing the final inoculum, add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.[26]

-

Controls: Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).[26]

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[26]

-

Reading and Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the quinolone analog that completely inhibits visible bacterial growth.[26][27]

Conclusion and Future Perspectives

The this compound scaffold and its analogs represent a remarkable success story in medicinal chemistry. The journey from simple antibacterials to broad-spectrum fluoroquinolones and now to potential anticancer agents highlights the power of iterative drug design and the importance of understanding structure-activity relationships. The rise of antibiotic resistance remains a significant global challenge, necessitating the continued exploration of novel quinolone analogs with new mechanisms of action or improved activity against resistant strains.[10][11] Furthermore, the repurposing of the quinolone scaffold for other therapeutic areas, particularly oncology, is a vibrant and promising field of research that will undoubtedly yield new and impactful medicines in the years to come.[23][25]

References

- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. lecturio.com [lecturio.com]

- 5. thesciencenotes.com [thesciencenotes.com]

- 6. ldh.la.gov [ldh.la.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. microbiologyresearch.org [microbiologyresearch.org]

- 12. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Structure-activity and structure-side-effect relationships for the quinolone antibacterials. | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. Redirecting [linkinghub.elsevier.com]

- 18. benchchem.com [benchchem.com]

- 19. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 20. mdpi.com [mdpi.com]

- 21. Gould-Jacobs Reaction [drugfuture.com]

- 22. ablelab.eu [ablelab.eu]

- 23. mdpi.com [mdpi.com]

- 24. research.monash.edu [research.monash.edu]

- 25. Quinolone hybrids and their anti-cancer activities: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. microbe-investigations.com [microbe-investigations.com]

- 28. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 29. files.core.ac.uk [files.core.ac.uk]

The Genesis of a Generation: A Historical and Technical Guide to 4-Oxo-quinoline-3-carboxylic Acids

Introduction: From Serendipity to a Stalwart of Antibacterial Therapy

The narrative of 4-oxo-quinoline-3-carboxylic acids is a compelling chronicle of serendipitous discovery, meticulous chemical refinement, and profound impact on the global fight against bacterial infections. This technical guide provides an in-depth exploration of the historical evolution, synthetic foundations, and biological mechanisms of this pivotal class of compounds, which form the core of the widely prescribed quinolone and fluoroquinolone antibiotics. For researchers, scientists, and drug development professionals, understanding the trajectory of this scaffold offers invaluable insights into the principles of medicinal chemistry and the ongoing quest for novel antimicrobial agents.

The journey began not with a targeted search for a new antibacterial agent, but as an unexpected offshoot of antimalarial drug research. In the early 1960s, during the synthesis of chloroquine, a 4-aminoquinoline, chemists at the Sterling-Winthrop Research Institute isolated a byproduct with a distinct 1,8-naphthyridine core.[1][2] This compound, later named nalidixic acid, was the first of the synthetic quinolone antibiotics and was introduced into clinical practice in 1967.[1][3][4] While its spectrum of activity was primarily limited to Gram-negative bacteria and it was mainly used for urinary tract infections, the discovery of nalidixic acid laid the crucial groundwork for a new era of antibacterial therapy.[2][5] The subsequent decades witnessed an explosion of research that transformed this modest lead compound into a vast and versatile class of drugs, the fluoroquinolones, which exhibit broad-spectrum activity and improved pharmacokinetic properties.[5][6]

The Synthetic Cornerstone: Building the 4-Oxo-quinoline-3-carboxylic Acid Core

The therapeutic success of the quinolones is intrinsically linked to the development of efficient synthetic routes to the core 4-oxo-quinoline-3-carboxylic acid scaffold. Among the various methods, the Gould-Jacobs reaction stands as a cornerstone, offering a versatile and widely adopted approach.[7][8]

The Gould-Jacobs Reaction: A Step-by-Step Protocol

The Gould-Jacobs reaction is a thermal cyclization process that constructs the quinoline ring system from an aniline and a diethyl ethoxymethylenemalonate (DEEM) derivative.[4][7] The reaction proceeds through the formation of an anilinomethylenemalonate intermediate, which then undergoes intramolecular cyclization at high temperatures.[4]

Experimental Protocol: Classical Gould-Jacobs Synthesis of a 4-Hydroxy-3-carboethoxyquinoline

-